
1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one, also known as TBSI, is a chemical compound that has gained significant attention in the field of pharmaceutical research. It belongs to the class of imidazol-2-one derivatives and has been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Organic Synthesis and Catalysis :
- Baeckvall et al. (1993) demonstrated the use of tert-butyl peroxide in the epoxidation of 2-(phenylsulfonyl) 1,3-dienes, leading to regioselective monoepoxides. This research highlights the utility of tert-butyl compounds in organic synthesis (Baeckvall, Ericsson, Juntunen, Nájera, & Yus, 1993).
- Guinchard, Vallée, and Denis (2005) described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which serve as N-(Boc)-protected nitrones in reactions with organometallics, demonstrating their potential as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Material Science and Fluorescence Studies :
- Huang et al. (2014) synthesized bipolar materials for thermally activated delayed fluorescence based on tert-butyl and phenylsulfonylphenyl groups, highlighting their photophysical and electrochemical properties (Huang et al., 2014).
- Liu et al. (2015) created blue thermally activated delayed fluorescence molecules using bis(phenylsulfonyl)benzene, showing the significance of tert-butyl groups in developing high-efficiency luminescent materials (Liu et al., 2015).
Chemical Kinetics and Catalysis :
- Elavarasan, Kondamudi, and Upadhyayula (2011) studied the kinetics of phenol alkylation using tert-butyl alcohol and sulfonic acid functional ionic liquid catalysts. Their work contributes to understanding the catalytic processes involving tert-butyl compounds (Elavarasan, Kondamudi, & Upadhyayula, 2011).
Pharmaceutical Chemistry and Chemical Transformations :
- Yang, Pan, and List (2009) worked on the synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate by asymmetric Mannich reaction, a process relevant to the synthesis of pharmaceutically active compounds (Yang, Pan, & List, 2009).
Environmental Chemistry and Sensor Development :
- Emandi, Flanagan, and Senge (2018) developed fluorescent imidazole-based chemosensors for the detection of cyanide and mercury ions, highlighting the role of tert-butyl groups in sensor development (Emandi, Flanagan, & Senge, 2018).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The compound, being a sulfonyl derivative, may exhibit its action through the formation of a stable acylated enzyme, resulting in a loss of proteolytic activity . The tert-butyl group in the compound could elicit a unique reactivity pattern, contributing to its mode of action .
Biochemical Pathways
The compound might be involved in the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation in organic synthesis . This process could affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Similar compounds have been studied in animal models, providing some insight into potential pharmacokinetic behavior .
Result of Action
The molecular and cellular effects of the compound’s action could be diverse, depending on its targets and the biochemical pathways it affects. For instance, if it acts as an enzyme inhibitor, it could alter the rate of certain biochemical reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the crowded tert-butyl group might exhibit unique reactivity patterns under different environmental conditions .
Propriétés
IUPAC Name |
5-(benzenesulfonyl)-3-tert-butyl-1H-imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-13(2,3)15-9-11(14-12(15)16)19(17,18)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFRCHMXCHECMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(NC1=O)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2486324.png)
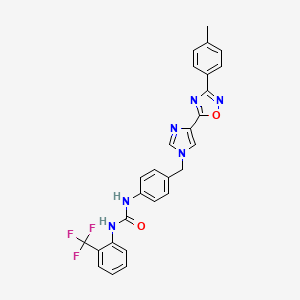
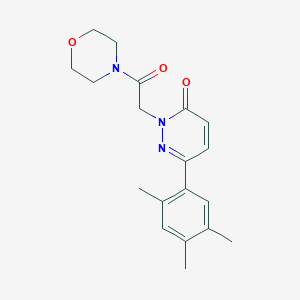
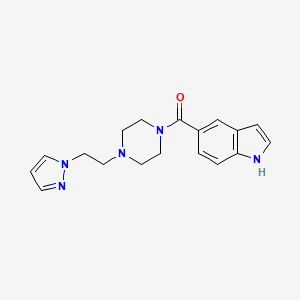
![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2486332.png)
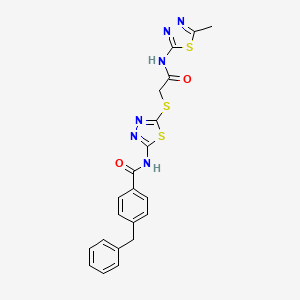



![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2486343.png)
![4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2486344.png)
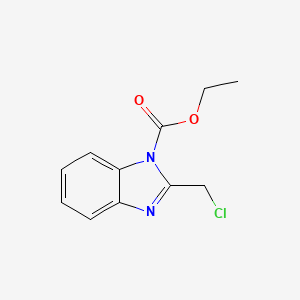
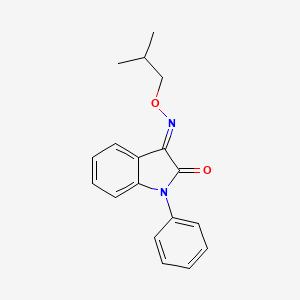
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2486347.png)
